

# In Vivo Validation of MAK683 Combination Therapies: A Comparative Guide

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## Compound of Interest

Compound Name: *Mak683-CH<sub>2</sub>CH<sub>2</sub>cooh*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo studies validating the efficacy of MAK683 in combination with other therapeutic agents. The data presented herein is intended to support researchers and drug development professionals in the evaluation of novel cancer therapy strategies involving the EED inhibitor, MAK683.

## Combination Therapy: MAK683 and Rosiglitazone in Malignant Rhabdoid Tumors

Preclinical evidence demonstrates a synergistic anti-tumor effect when combining the EED inhibitor MAK683 with the PPAR $\gamma$  agonist rosiglitazone in a malignant rhabdoid tumor model. This combination therapy promotes tumor cell differentiation and reduces proliferation more effectively than MAK683 as a monotherapy.

## Quantitative Data Summary

The following table summarizes the in vivo efficacy of MAK683 in combination with rosiglitazone in a G401 malignant rhabdoid tumor xenograft model.

Treatment Group	Mean Tumor Volume (Day 21, mm <sup>3</sup> )	Tumor Growth Inhibition (%)
Vehicle	~1500	-
Rosiglitazone (20 mg/kg)	~1400	~7%
MAK683 (100 mg/kg)	~500	~67%
MAK683 (100 mg/kg) + Rosiglitazone (20 mg/kg)	~250	~83%

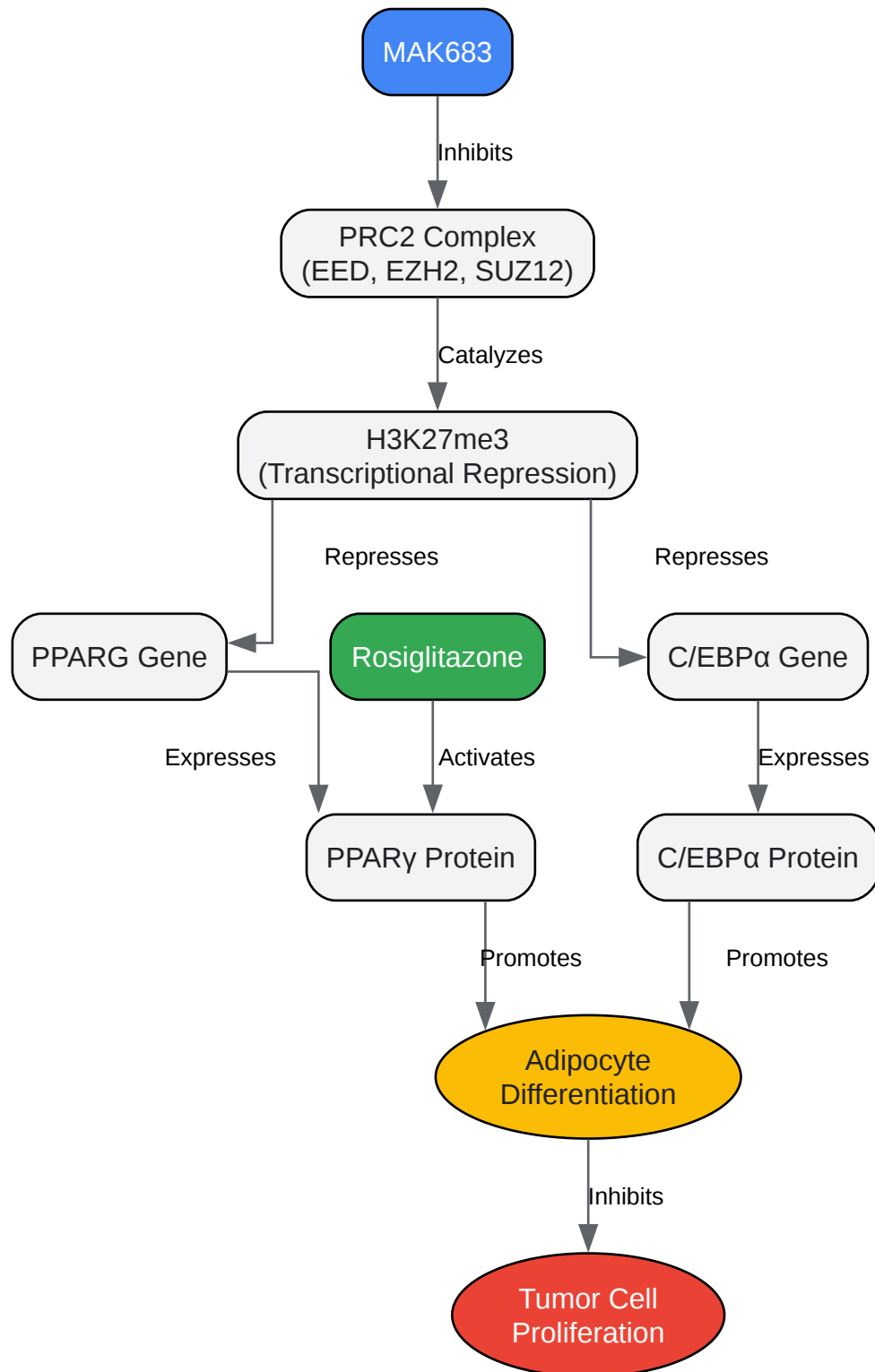
Data extracted and estimated from graphical representations in the cited literature.

A notable outcome of the combination therapy is the enhanced reduction in the proliferation marker Ki67 in tumor tissues. The combination of MAK683 and rosiglitazone resulted in a more significant decrease in Ki67-positive cells compared to treatment with MAK683 alone, indicating a potent anti-proliferative effect.[\[1\]](#)

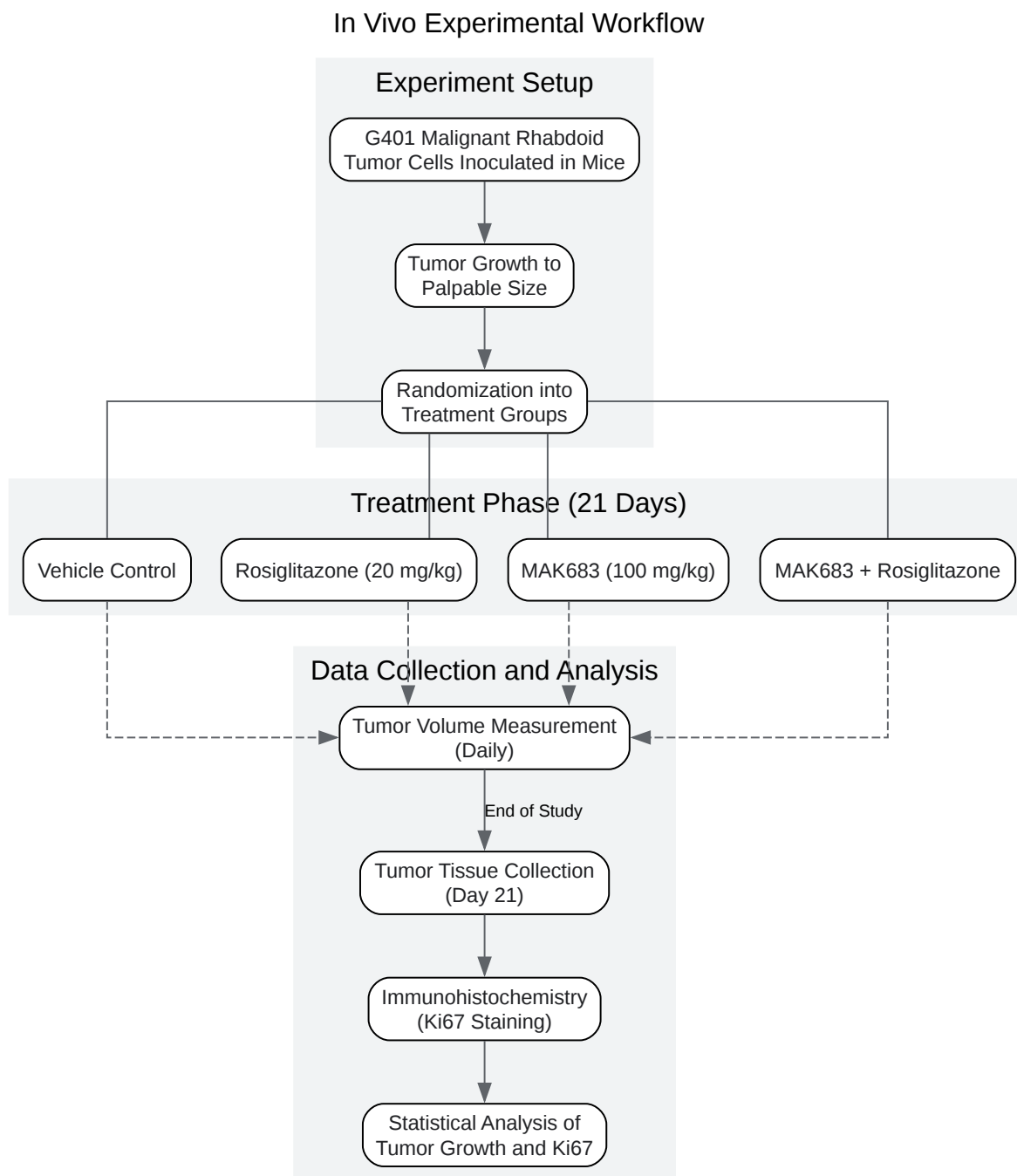
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying signaling pathway of the MAK683 and rosiglitazone combination therapy and the experimental workflow of the in vivo study.

## MAK683 and Rosiglitazone Signaling Pathway

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Caption: Signaling pathway of MAK683 and rosiglitazone combination therapy.



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Caption: In vivo experimental workflow for MAK683 combination therapy.

## Experimental Protocols

### In Vivo Xenograft Study

- Cell Line: G401 malignant rhabdoid tumor cells.[\[2\]](#)
- Animal Model: Female BALB/c nude mice.
- Tumor Implantation:  $5 \times 10^6$  G401 cells were injected subcutaneously into the flank of each mouse.[\[2\]](#)
- Treatment Groups:
  - Vehicle control
  - Rosiglitazone (20 mg/kg)
  - MAK683 (100 mg/kg)
  - MAK683 (100 mg/kg) + Rosiglitazone (20 mg/kg)
- Drug Administration: Drugs were administered daily via oral gavage for 21 consecutive days.[\[1\]](#)
- Tumor Volume Measurement: Tumor volume was measured daily using calipers and calculated using the formula:  $(\text{length} \times \text{width}^2) / 2$ .[\[2\]](#)
- Endpoint: At day 21, tumors were harvested for further analysis.[\[1\]](#)

### Immunohistochemistry for Ki67

- Tissue Preparation: Harvested tumor tissues were fixed in formalin and embedded in paraffin.
- Staining: Paraffin-embedded sections were stained with an antibody against the proliferation marker Ki67.
- Analysis: The percentage of Ki67-positive cells was quantified to assess tumor cell proliferation.

## Conclusion

The preclinical in vivo data strongly suggests that the combination of MAK683 with a PPAR $\gamma$  agonist like rosiglitazone is a promising therapeutic strategy for malignant rhabdoid tumors. This combination therapy not only inhibits tumor growth more effectively than MAK683 alone but also promotes differentiation of the cancer cells. Further investigation into this and other MAK683 combination therapies is warranted to translate these preclinical findings into clinical applications.

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## References

- 1. PPAR $\gamma$  and C/EBP $\alpha$  enable adipocyte differentiation upon inhibition of histone methyltransferase PRC2 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G401 Xenograft Model - Altogen Labs [altogenlabs.com]
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